4-(3-Bromofenil)-2,6-difenilpirimidina

Descripción general

Descripción

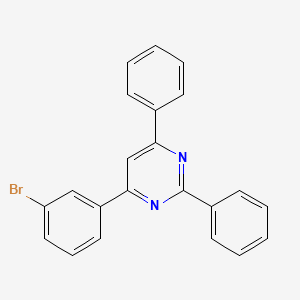

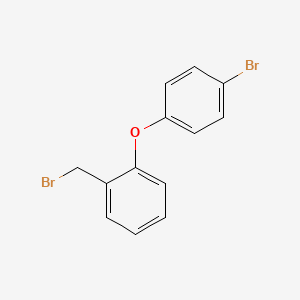

The compound “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” are not available, bromophenyl compounds are often synthesized through various methods such as amidation reactions .Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely involve a pyrimidine core with phenyl groups attached at the 2 and 6 positions and a bromophenyl group at the 4 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would depend on its specific structure. Bromophenyl compounds are generally insoluble in water .Aplicaciones Científicas De Investigación

- Las pirazolinas, incluida la B4, han mostrado potencial antibacteriano. Los investigadores han informado de su eficacia contra diversas cepas bacterianas . Estudios adicionales podrían explorar los mecanismos antibacterianos específicos de la B4 y su potencial como un nuevo antibiótico.

- Los derivados de la B4 pueden exhibir actividad antifúngica. Investigar su eficacia contra patógenos fúngicos podría conducir a nuevos agentes antifúngicos .

- Los derivados de la B4 podrían tener propiedades anticancerígenas. Los investigadores han sintetizado compuestos similares y han evaluado su eficacia contra células cancerosas .

- En un estudio novedoso, se investigó la B4 por sus efectos neurotóxicos en alevines de trucha arcoíris. Los investigadores examinaron su impacto en la actividad de la acetilcolinesterasa (AchE) y los niveles de malondialdehído (MDA) en el cerebro .

- Algunos derivados de la pirazolina exhiben propiedades anticonvulsivas. Investigar el potencial de la B4 en esta área podría ser valioso .

Actividad Antibacteriana

Propiedades Antifúngicas

Potencial Antitumoral

Evaluación de la Neurotoxicidad

Propiedades Antiinflamatorias y Antioxidantes

Actividad Anticonvulsiva

Mecanismo De Acción

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have a broad range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) under cellular damage, affecting different cellular components negatively .

Result of Action

Related compounds have been reported to have neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain, which is associated with behavioral parameters and swimming potential .

Direcciones Futuras

The future directions for research on “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely depend on its specific properties and potential applications. For instance, bromophenyl compounds have been studied for their potential use in overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMSGKUGXMWVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864377-28-6 | |

| Record name | 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2373203.png)

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)